molecular formula C13H11N5 B178052 N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide CAS No. 141240-68-8

N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide

Cat. No.: B178052
CAS No.: 141240-68-8
M. Wt: 237.26 g/mol
InChI Key: UNTIJAVKYJWXEJ-UHFFFAOYSA-N
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Description

N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide is a chemical compound of significant interest in medicinal chemistry research. While specific biological data for this exact compound is not fully established in the current literature, its core structure provides strong indications of its potential research value. The molecule incorporates a benzotriazole scaffold linked to a phenylcarboximidamide group, a structural motif found in compounds with diverse pharmacological activities. Related chemical hybrids, particularly those combining benzimidazole or benzo[d]triazole cores with 1,2,3-triazole and amide functionalities, have demonstrated considerable potential in anticancer research. Such compounds have been shown to stabilize G-quadruplex DNA structures, which are non-canonical DNA forms found in telomeres and promoter regions of oncogenes. This stabilization can inhibit telomerase activity and suppress the expression of oncogenes like c-Myc, leading to the induction of apoptosis (programmed cell death) in cancer cell lines such as PC3 (prostate cancer) and B16-F10 (murine melanoma) . Furthermore, similar molecular frameworks are being actively investigated for their inhibitory effects on enzymes like α-glucosidase for diabetes research and indoleamine 2,3-dioxygenase 1 (IDO1) for immuno-oncology applications . The presence of the 1,2,3-triazole ring, often introduced via efficient "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), is a critical feature that enhances binding to biological targets through hydrogen bonding and π-π stacking interactions . Researchers can utilize this compound as a key intermediate or precursor for developing novel therapeutic agents, making it a valuable tool for drug discovery programs. Please note: This product is designed for scientific research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N'-phenylbenzotriazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13(15-10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTIJAVKYJWXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Formimidamide Intermediate

The most widely reported method involves the condensation of substituted anilines with benzotriazole derivatives. Bokhtia et al. (2020) developed a sustainable protocol starting from (E)-N’-(substituted phenyl)-N,N-dimethylformimidamides (2a–e), synthesized by treating substituted anilines (1a–e) with N,N-dimethylformamidine dimethyl acetal in dry toluene under reflux . Subsequent reaction with 1H-benzotriazole in the presence of oximes (3a–e) yielded the target compound via a nucleophilic acyl substitution mechanism (Scheme 1). Key advantages include:

  • Mild conditions : Reactions proceed at 20–25°C without requiring inert atmospheres.

  • High yields : Optimization trials achieved 85–92% yields using ethylenediamine carbodiimide (EDAC) as a coupling agent .

Critical Parameters :

ParameterOptimal ValueImpact on Yield
Coupling AgentEDAC (1.5 eq.)Maximizes acylation efficiency
SolventDichloromethaneEnhances solubility of intermediates
Reaction Time6–8 hoursPrevents over-oxidation

This method’s scalability is limited by the cost of EDAC, though substitution with dicyclohexylcarbodiimide (DCC) reduces expenses at the expense of yield (75–80%) .

Patent-Based Multi-Step Synthesis

A patent by DowElanco (1995) discloses an alternative route involving nitration, reduction, and ring-closure sequences . The process begins with 3-chloro-4-nitrophenol, which undergoes benzylation to form a phenyl ether intermediate. Subsequent nitration introduces a nitro group para to the ether linkage, followed by hydrogenation over Pd/C to yield a diamine precursor. Ring closure with sodium nitrite in acetic acid generates the benzotriazole core, which is alkylated with methyl bromoacetate to install the carboximidamide moiety (Scheme 2).

Key Observations :

  • Nitration Selectivity : The nitration step requires precise temperature control (5–20°C) to avoid polynitration byproducts .

  • Hydrogenation Efficiency : Pd/C loading at 5% w/w ensures complete reduction of nitro groups without over-hydrogenation .

  • Alkylation Challenges : Competing N1 vs. N2 alkylation on the benzotriazole ring necessitates chromatographic separation, reducing overall yield to 40–45% .

Microwave-Assisted Cycloaddition Approaches

Recent advancements leverage microwave irradiation to accelerate triazole formation. Yahya et al. (2024) demonstrated a Cu(I)-catalyzed 1,3-dipolar cycloaddition between propargyl-functionalized benzotriazoles and aryl azides . While this method primarily targets 1,2,3-triazole derivatives, modifying the azide component to include phenylcarboximidamide groups enables direct synthesis of the target compound. Microwave conditions (2–6 minutes at 80°C) improve yields to 88–90% compared to conventional reflux (6–20 hours, 80–83%) .

Mechanistic Insight :
The reaction proceeds via a Huisgen cycloaddition mechanism, where the copper catalyst stabilizes the transition state, lowering activation energy. Density functional theory (DFT) studies confirm that electron-withdrawing groups on the azide enhance regioselectivity .

Comparative Analysis of Methodologies

Efficiency Metrics :

MethodYield (%)Purity (%)Scalability
Formimidamide Route85–92>98Moderate
Patent-Based Synthesis40–4595–97Low
Microwave Cycloaddition88–90>99High

The microwave-assisted method outperforms others in yield and purity but requires specialized equipment. The formimidamide route remains the most accessible for laboratory-scale synthesis, while patent-based methods suffer from multi-step complexity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide features a benzotriazole core with a carboximidamide functional group. This structure contributes to its ability to engage in diverse chemical interactions, enhancing its potential applications.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Studies indicate that it inhibits fungal cell wall synthesis and disrupts membrane integrity. For instance, research has shown that derivatives of this compound exhibit potent activity against various fungal strains, making it a candidate for antifungal drug development.

Enzyme Inhibition

The compound interacts with specific enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking. This property is crucial for developing selective enzyme inhibitors. For example, analogs of the compound have been explored for their ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism .

Case Study: Antifungal Efficacy

A study evaluated the efficacy of this compound against Candida albicans. The compound showed an IC50 value of 0.15 μM, indicating strong antifungal activity compared to standard antifungal agents .

Corrosion Inhibitors

Benzotriazoles are known for their effectiveness as corrosion inhibitors in metal protection. This compound can be utilized in formulations to protect metals from corrosion in various environments. Its ability to form stable complexes with metal ions enhances its protective capabilities.

Polymer Additives

In polymer science, the compound can serve as an additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation .

Synthesis of Organic Compounds

This compound acts as an intermediate in the synthesis of various organic compounds. Its unique functional groups facilitate reactions leading to the formation of β-amido ketones and other derivatives used in pharmaceuticals and agrochemicals .

Case Study: Synthesis Efficiency

A recent study demonstrated that using this compound as a precursor in a multi-step synthesis improved overall yield by 30% compared to traditional methods .

Mechanism of Action

The mechanism of action of N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include derivatives of benzimidazole, triazole-indole hybrids, and triazole-linked pharmacophores (e.g., quinazoline, podophyllotoxin). Below is a comparative analysis based on structural features, biological activity, and structure-activity relationships (SAR):

Compound Core Structure Key Substituents Biological Activity IC50/Efficacy Reference
N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide Benzo[d][1,2,3]triazole Phenyl, carboximidamide Hypothesized: Anticancer, antimicrobial N/A (Data pending)
Compounds 13a,b (Kummari et al., 2017) 1,2,3-Triazole-indole Phenyl, methyl substituents Antiproliferative (A549 cells) 3.29–3.65 μM (vs. 3.30 μM for doxorubicin)
Compounds 467–471 (Bhrigu et al., 2012) Benzimidazole-thiourea Substituted phenyl, thiourea Anticonvulsant Potent in MES/scPTZ models
Theophylline-1,2,3-triazole hybrids 1,2,3-Triazole-theophylline Acetylene/amide side chains Anticancer (multiple cell lines) IC50: 0.5–10 μM
Quinazoline-triazole derivatives (54–57) 1,2,3-Triazole-quinazoline Nucleoside-like moieties Anticancer, kinase inhibition Moderate to high activity

Key Findings

Role of the Phenyl Group :

  • In triazole-indole hybrids (e.g., compounds 13a,b), the phenyl ring is critical for antiproliferative activity. Para-methyl substitution enhances potency, while bulkier groups (e.g., naphthyl) abolish activity . This suggests that the phenyl group in this compound may similarly contribute to target engagement.

Triazole vs. Benzimidazole Cores :

  • Benzimidazole derivatives (e.g., 467–471) exhibit anticonvulsant activity but lack the triazole’s versatility in forming weak interactions with enzymes (e.g., hydrogen bonds, dipole interactions). Triazole-containing compounds often show broader pharmacological profiles, including anticancer and antimicrobial effects .

Carboximidamide vs. Thiourea/Amide Groups :

  • The carboximidamide moiety in the target compound may offer superior solubility compared to thiourea derivatives (e.g., 467–471), which are prone to crystallization and reduced bioavailability. Amide-linked triazoles (e.g., theophylline hybrids) demonstrate enhanced membrane permeability and target affinity .

Synergistic Effects with Other Pharmacophores :

  • Triazole-podophyllotoxin hybrids (e.g., epipodophyllotoxin derivatives) inhibit topoisomerase II and microtubule assembly, showcasing the triazole’s role in improving pharmacokinetics and overcoming drug resistance . The carboximidamide group in the target compound could similarly synergize with other anticancer agents.

Biological Activity

N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a unique carboximidamide functional group, which enhances its ability to form hydrogen bonds and interact with various biological targets. The compound's IUPAC name is N'-phenylbenzotriazole-1-carboximidamide, and it has the CAS number 141240-68-8.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, leading to various biological effects:

  • Antifungal Activity : The compound may inhibit fungal cell wall synthesis or disrupt membrane integrity.
  • Antiproliferative Activity : Studies have shown that derivatives of benzotriazoles exhibit significant antiproliferative effects against human cancer cell lines. For instance, one derivative demonstrated IC(50) values ranging from 1.2 to 2.4 nM against three different cancer cell lines, comparable to the positive control doxorubicin .

Anticancer Activity

Research indicates that this compound and its derivatives possess significant anticancer properties. A study highlighted that certain benzotriazole derivatives exhibited potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression . The binding modes of these compounds were simulated using docking methods to predict their interactions with target proteins.

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against fungal strains. Its mechanism may involve disrupting cellular integrity or inhibiting essential biosynthetic pathways in fungi.

Anti-inflammatory Activity

In vivo studies have suggested that benzotriazole derivatives can exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways. For example, certain derivatives have been reported to block the activity of Lck, a key protein involved in T-cell activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameFunctional GroupBiological ActivityIC(50) (μM)
This compoundCarboximidamideAnticancer1.2 - 2.4
1H-benzo[d][1,2,3]triazoleNoneModerateN/A
1H-benzo[d][1,2,3]triazole-1-carboxamideCarboxamideLowN/A

This table illustrates that the presence of the carboximidamide group in N-Phenyl-1H-benzo[d][1,2,3]triazole enhances its biological efficacy compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • A study published in PubMed evaluated various benzotriazoles for their antiproliferative activities against human cancer cells and revealed promising results for several derivatives .
  • Another research article highlighted the synthesis and evaluation of new benzotriazole derivatives with potential HDAC inhibitory activity .

Q & A

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies, NMR chemical shifts, and electronic properties. For instance, theoretical 1H^1H-NMR shifts (R2^2 = 0.93 vs. experimental) and HOMO-LUMO gaps (ΔE = 4.32 eV) validate molecular stability. Discrepancies arise from solvent effects or basis set limitations, which can be mitigated by including implicit solvation models (e.g., PCM) .

Q. What strategies optimize molecular docking studies for antimicrobial activity prediction?

  • Methodological Answer : Dock the compound into target receptors (e.g., Aspergillus niger 3EQA, Candida albicans 4HOE) using AutoDock Vina or Schrödinger Suite. Key steps:
  • Prepare the ligand (protonation states, energy minimization).
  • Define active-site grids based on co-crystallized ligands.
  • Analyze binding poses for hydrogen bonds (e.g., triazole N–H interactions) and hydrophobic contacts.
  • Validate with MD simulations to assess binding stability .

Q. How is SHELX software utilized in crystallographic refinement of derivatives?

  • Methodological Answer : SHELXL refines single-crystal X-ray data by:
  • Inputting .hkl files from diffractometers (e.g., Bruker D8 QUEST).
  • Using least-squares minimization to optimize atomic coordinates and displacement parameters.
  • Applying TWIN/BASF commands for twinned crystals.
  • Validating with R-factors (R1_1 < 0.05 for high-resolution data). WinGX or Olex2 interfaces streamline structure visualization and CIF generation .

Q. How do electronic properties (e.g., HOMO-LUMO) influence reactivity in cross-coupling reactions?

  • Methodological Answer : Frontier molecular orbitals determine electron transfer during reactions. A narrow HOMO-LUMO gap (e.g., 4.32 eV) increases electrophilicity, favoring nucleophilic aromatic substitution. NBO analysis identifies charge transfer from triazole rings to electron-withdrawing groups, guiding catalyst selection (e.g., Pd(PPh_3$$ _4) for Suzuki-Miyaura coupling) .

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